(2R,3S)-3-(3-Chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid
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Overview
Description
(2R,3S)-3-(3-Chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring a chlorophenyl group and a pyrrolidine ring, makes it an interesting subject for research in organic chemistry, medicinal chemistry, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3-(3-Chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chlorobenzaldehyde and L-proline.
Formation of Intermediate: The initial step involves the condensation of 3-chlorobenzaldehyde with L-proline to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization under acidic conditions to form the pyrrolidine ring.
Oxidation: The resulting compound is then oxidized to introduce the carboxylic acid group, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations such as the use of continuous flow reactors and automated synthesis can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-3-(3-Chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further explored for their unique properties and applications.
Scientific Research Applications
Chemistry
In organic chemistry, (2R,3S)-3-(3-Chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid serves as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and the study of stereochemistry.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its specific structural features. It may also serve as a ligand in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its derivatives may exhibit activity against various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2R,3S)-3-(3-Chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The chlorophenyl group may interact with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3-Chloropropyl)trimethoxysilane
- 3-Methoxyphenylboronic acid
Uniqueness
Compared to similar compounds, (2R,3S)-3-(3-Chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid stands out due to its chiral nature and the presence of both a chlorophenyl group and a pyrrolidine ring
Properties
IUPAC Name |
(2R,3S)-3-(3-chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3/c12-7-3-1-2-6(4-7)8-5-9(14)13-10(8)11(15)16/h1-4,8,10H,5H2,(H,13,14)(H,15,16)/t8-,10+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGCXWZBBWWUORU-WCBMZHEXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(NC1=O)C(=O)O)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](NC1=O)C(=O)O)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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